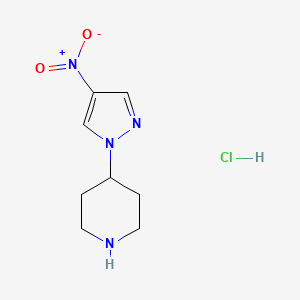

3-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates metabolism and is involved in several physiological processes, including glucose and lipid metabolism, autophagy, and cell growth. A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.

Mechanism of Action

3-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ subunit of the enzyme and promoting allosteric activation. This leads to the phosphorylation of several downstream targets involved in metabolism, including acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis, and glucose transporter 4 (GLUT4), which is involved in glucose uptake. This compound also inhibits the activity of the phosphatase PP2Cα, which is a negative regulator of AMPK.

Biochemical and Physiological Effects:

This compound has several biochemical and physiological effects, including:

1. Activation of AMPK: this compound activates AMPK by promoting allosteric activation.

2. Inhibition of ACC: this compound inhibits the activity of ACC, which is involved in fatty acid synthesis.

3. Induction of GLUT4: this compound induces the expression of GLUT4, which is involved in glucose uptake.

4. Inhibition of PP2Cα: this compound inhibits the activity of PP2Cα, which is a negative regulator of AMPK.

Advantages and Limitations for Lab Experiments

3-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has several advantages and limitations for lab experiments, including:

Advantages:

1. Specificity: this compound is a specific activator of AMPK and does not affect other kinases.

2. Potency: this compound is a potent activator of AMPK, with an EC50 value of ~0.8 μM.

3. Stability: this compound is stable in aqueous solutions and can be stored for long periods of time.

Limitations:

1. Toxicity: this compound has been shown to be toxic at high concentrations, which could limit its use in some experiments.

2. Solubility: this compound has limited solubility in aqueous solutions, which could limit its use in some experiments.

3. Cost: this compound is a relatively expensive compound, which could limit its use in some experiments.

Future Directions

There are several future directions for research on 3-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide, including:

1. Clinical Trials: this compound has shown promising results in preclinical studies, and clinical trials are needed to evaluate its safety and efficacy in humans.

2. Combination Therapy: this compound could potentially be used in combination with other drugs to enhance its therapeutic effects.

3. Structure-Activity Relationship Studies: Structure-activity relationship studies could be conducted to identify more potent and selective activators of AMPK.

4. Target Identification: this compound could be used as a tool to identify new targets and pathways involved in metabolism and other physiological processes.

5. Pharmacokinetics and

Synthesis Methods

3-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide can be synthesized through a multistep process involving the condensation of 3-amino-1,2,4-triazole with ethyl acetoacetate, followed by cyclization with isopropyl hydrazine and subsequent hydrolysis and amidation reactions. The final product is obtained as a white crystalline powder with a purity of >98%.

Scientific Research Applications

3-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases. In metabolic disorders, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, liver cells, and adipocytes. It has also been shown to increase fatty acid oxidation and decrease lipogenesis in liver cells, which could potentially be beneficial in the treatment of non-alcoholic fatty liver disease (NAFLD).

In cancer, this compound has been shown to inhibit the growth and proliferation of several cancer cell lines, including breast, prostate, and pancreatic cancer cells. It has also been shown to induce autophagy and apoptosis in cancer cells, which could potentially be beneficial in the treatment of cancer.

In neurodegenerative diseases, this compound has been shown to improve mitochondrial function and reduce oxidative stress in neuronal cells, which could potentially be beneficial in the treatment of Alzheimer's and Parkinson's diseases.

properties

IUPAC Name |

5-amino-N-(2-hydroxyethyl)-2-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-6(2)13-7(5-8(10)12-13)9(15)11-3-4-14/h5-6,14H,3-4H2,1-2H3,(H2,10,12)(H,11,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGKMUVVZMURII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)N)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

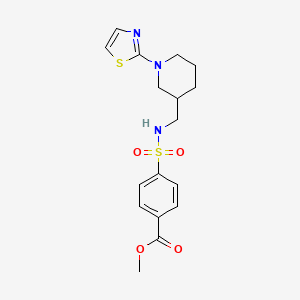

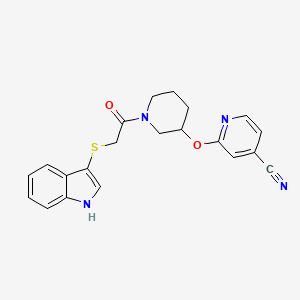

![(E)-3-(2-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2621812.png)

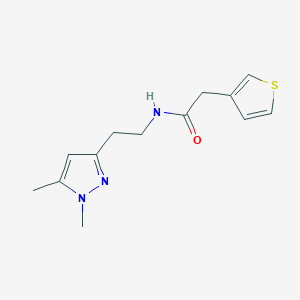

![Propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate](/img/structure/B2621817.png)

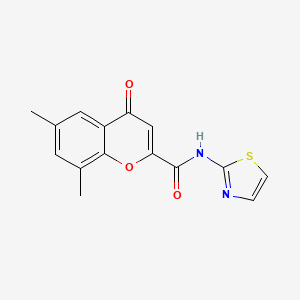

![2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2621823.png)

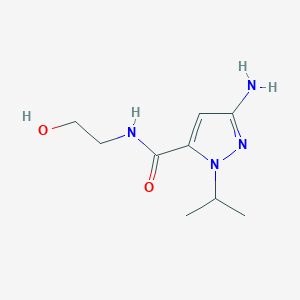

![N-Methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2621824.png)